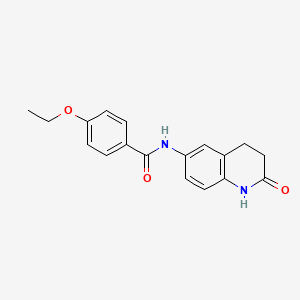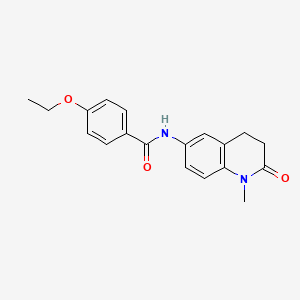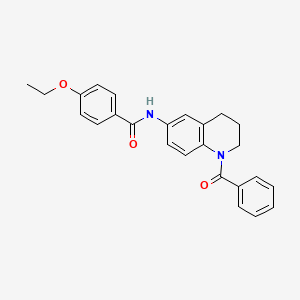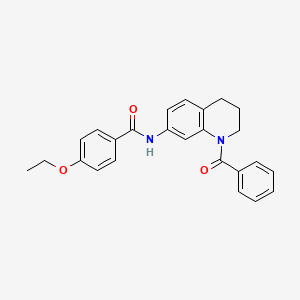
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide (NBEQ) is a small molecule drug that has been studied for its potential therapeutic applications in a variety of diseases. NBEQ has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant activities. It has been studied for its potential use in the treatment of a number of diseases, including neurodegenerative diseases, diabetes, and cancer.
科学的研究の応用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-oxidant activities. It has been studied for its potential use in the treatment of a number of diseases, including neurodegenerative diseases, diabetes, and cancer. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
作用機序
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood. However, it is believed to act by targeting several different pathways. One of the proposed mechanisms of action is the inhibition of the expression of pro-inflammatory cytokines. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has been found to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of inflammation. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule drug, which makes it easier to handle and store. Additionally, it is relatively inexpensive and widely available. However, there are some limitations to using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide in lab experiments. It is not water soluble, which can make it difficult to work with. Additionally, it has a relatively short half-life, which limits its use in long-term studies.
将来の方向性
There are several potential future directions for the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. One potential direction is to further investigate its mechanism of action. Additionally, further studies could be conducted to determine its potential therapeutic applications in other diseases, such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to investigate the potential synergistic effects of combining N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide with other drugs or therapies. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. Finally, further studies could be conducted to investigate the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide in combination with other small molecule drugs or natural products.
合成法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a three-step synthesis method. The first step is the synthesis of the benzoyl-tetrahydroquinoline (BTHQ) precursor. This is done by reacting 1-benzoyl-2-chloro-4-methoxy-5-methylbenzene with 4-ethoxy-2-methyl-1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst. The second step is the oxidation of the BTHQ precursor to the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. This is done by reacting the BTHQ precursor with hydrogen peroxide in the presence of a base catalyst. The third step is the purification of the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide. This is done by recrystallizing the N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide from an aqueous solution.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-2-31-23-14-10-19(11-15-23)17-25(29)27-22-13-12-20-9-6-16-28(24(20)18-22)26(30)21-7-4-3-5-8-21/h3-5,7-8,10-15,18H,2,6,9,16-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTILGJHDGVDBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-ethoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6572563.png)



![4-ethoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6572592.png)


![6-({4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6572611.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572620.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572624.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572629.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572639.png)
![2-(4-ethoxyphenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6572658.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B6572659.png)